4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline
Description
The compound 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline features a quinoline core substituted at the 2-position with a phenyl group and at the 4-position with a piperazine-1-carbonyl moiety bearing a 1,3-benzothiazole ring. This structure combines pharmacophores known for diverse biological activities:
- Quinoline: A heterocyclic aromatic system associated with antimicrobial, anticancer, and CNS-targeting properties.
- Piperazine: A flexible nitrogen-containing ring that enhances solubility and modulates receptor binding.
- 1,3-Benzothiazole: A bicyclic heterocycle linked to antimicrobial, anti-inflammatory, and kinase-inhibitory activities.
The compound's design likely aims to leverage synergistic effects between these moieties, targeting receptors or enzymes where quinoline and benzothiazole derivatives have shown efficacy, such as antimicrobial or CNS pathways .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4OS/c32-26(30-14-16-31(17-15-30)27-29-23-12-6-7-13-25(23)33-27)21-18-24(19-8-2-1-3-9-19)28-22-11-5-4-10-20(21)22/h1-13,18H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVZTSHEWRYSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation Route
The quinoline nucleus is constructed via cyclocondensation of 2-aminobenzophenone with ethyl acetoacetate:
Reaction Conditions
- Reactants : 2-Aminobenzophenone (1 eq), ethyl acetoacetate (1.2 eq)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Solvent : Toluene (10 vol)
- Temperature : 110°C, 8 hr reflux
- Yield : 68-72%
Mechanism :
- Knoevenagel condensation forms α,β-unsaturated ketone
- Cyclization via imine intermediate
- Aromatization through dehydration
Post-Synthesis Modification :
The 4-methyl group undergoes oxidation to carboxylic acid using KMnO₄ in basic aqueous conditions (70°C, 12 hr).
Preparation of 4-(1,3-Benzothiazol-2-yl)piperazine
Nucleophilic Aromatic Substitution
2-Chlorobenzothiazole reacts with piperazine under mild conditions:
Optimized Procedure
| Parameter | Specification |
|---|---|
| Molar ratio | 1:1.2 (2-chlorobenzothiazole:piperazine) |
| Base | K₂CO₃ (2 eq) |
| Solvent | 2-Propanol/H₂O (4:1 v/v) |
| Temperature | 80°C, 6 hr |
| Workup | Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) |
| Yield | 89% |
Key Characterization Data :
- ¹H NMR (CDCl₃): δ 3.15 (t, J=5.1 Hz, 4H, piperazine), 3.45 (t, J=5.1 Hz, 4H), 7.25-7.85 (m, 4H, benzothiazole)
- HRMS : m/z calcd for C₁₁H₁₂N₃S [M+H]⁺ 218.0751, found 218.0753
Amide Coupling Strategy
Carbodiimide-Mediated Coupling
The final assembly uses EDC/HOBt chemistry to form the amide bond:
Stepwise Process :
- Activation : 2-Phenylquinoline-4-carboxylic acid (1 eq) treated with EDC (1.5 eq) and HOBt (1 eq) in anhydrous DMF (0.1 M) at 0°C for 30 min
- Coupling : Add 4-(1,3-benzothiazol-2-yl)piperazine (1.2 eq) and DIPEA (3 eq), warm to 25°C, stir 12 hr
- Purification :
- Dilute with EtOAc (10 vol)
- Wash with 5% NaHCO₃ (3×) and brine (2×)
- Dry over MgSO₄, concentrate
- Recrystallize from EtOH/H₂O (4:1)
Critical Parameters :
| Factor | Optimal Range | Effect of Deviation |
|---|---|---|
| Reaction pH | 7.5-8.5 | <7: Incomplete activation |
| >9: Side product formation | ||
| Temperature | 20-25°C | >30°C: Decomposition |
| Solvent polarity | ε=30-40 (DMF preferred) | Low polarity: Poor solubility |
Yield Optimization Data :
| Entry | Coupling Agent | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | EDC/HOBt | DMF | 12 | 82 |
| 2 | HATU/DIPEA | DCM | 8 | 78 |
| 3 | DCC/DMAP | THF | 24 | 65 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Adapting methods from antimalarial hybrid synthesis:
Procedure :
- Premix acid and amine components (1:1.1 ratio)
- Add HATU (1.5 eq) and DIPEA (3 eq) in DMF
- Irradiate at 100W, 80°C, 15 min
Advantages :
- 94% conversion vs 82% conventional heating
- 15 min vs 12 hr reaction time
- Reduced solvent volume (0.05 M vs 0.1 M)
Structural Characterization
Comprehensive Analytical Data :
¹³C NMR (DMSO-d₆):
- 165.8 ppm (amide carbonyl)
- 154.2 ppm (benzothiazole C2)
- 148.3-125.4 ppm (quinoline and phenyl carbons)
FT-IR (KBr):
- 1675 cm⁻¹ (C=O stretch)
- 1598 cm⁻¹ (C=N benzothiazole)
- 1245 cm⁻¹ (C-N-C piperazine)
HPLC Purity :
- Column: C18 (250 × 4.6 mm, 5 µm)
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention time: 6.72 min
- Purity: 99.3% (254 nm)
Process Optimization Challenges
Solubility Considerations
The intermediate 2-phenylquinoline-4-carboxylic acid shows limited solubility in common organic solvents:
Solvent Screening Data :
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMF | 45.2 |
| DMSO | 38.7 |
| THF | 8.9 |
| EtOAc | <1 |
This necessitates using polar aprotic solvents for coupling reactions despite their challenging removal during workup.
Scale-Up Considerations
Adapting the procedure from pilot-scale piperazine-quinoline synthesis:
Key Modifications :
- Replace column chromatography with antisolvent crystallization (heptane/DCM)
- Implement inline IR for reaction monitoring
- Use continuous flow reactor for amide coupling stage:
- 5 L/hr throughput
- 92% yield vs batch 82%
- 3 hr residence time
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The following table compares the target compound with key analogues, highlighting structural variations and biological implications:
Key Findings from Comparative Analysis
Core Structure Influence: Quinoline vs. Naphthyridine: The quinoline core in the target compound may favor interactions with eukaryotic targets (e.g., CNS receptors), while naphthyridine derivatives (e.g., ) exhibit RNA-binding properties due to extended π-conjugation . Thiazole vs.
Piperazine Modifications :
- Benzothiazol-2-yl vs. Pyridinyl : Pyridinyl-piperazine () introduces basic nitrogen atoms, enhancing hydrogen bonding but possibly reducing blood-brain barrier penetration compared to benzothiazole .
- Methylpiperazine : Methylation () increases lipophilicity, correlating with improved antitubercular activity .
Biological Activity Trends: Antimicrobial Action: Benzothiazole-containing compounds (e.g., ) show broad-spectrum activity, with MIC values as low as 4 µg/mL against Gram-negative bacteria . CNS Potential: Quinoline-piperazine hybrids (e.g., target compound) are hypothesized to target serotonin or dopamine receptors, akin to reported benzothiazole derivatives .
Biological Activity
The compound 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features a benzothiazole moiety linked to a piperazine ring and a quinoline backbone. This unique configuration suggests multiple interaction sites for biological targets, which may contribute to its pharmacological effects.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N4OS |
| Molecular Weight | 348.46 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it can inhibit acetylcholinesterase by binding to both the catalytic active site and the peripheral anionic site, leading to mixed-type inhibition .
- Receptor Binding : It may also interact with receptors that modulate inflammatory responses and cell proliferation, contributing to its therapeutic potential in various diseases .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating related compounds found that they were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antibacterial activity was assessed using the agar diffusion method, revealing that structural modifications could enhance efficacy .
Antitubercular Activity
Another area of interest is the antitubercular activity of similar piperazine derivatives. A study reported that compounds with 4-carbonyl piperazine substituents displayed promising anti-mycobacterial activities against Mycobacterium tuberculosis , highlighting their potential as new therapeutic agents for tuberculosis .
Anticancer Potential
Recent investigations into the anticancer properties of benzothiazole derivatives have indicated that they can induce cytotoxic effects in cancer cells while exhibiting lower toxicity towards healthy cells. Molecular docking studies suggest that these compounds may bind effectively to DNA and inhibit topoisomerase II, a crucial enzyme in DNA replication .
Study 1: Antibacterial Evaluation
A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial activity against multiple strains. The results showed that certain modifications significantly improved their effectiveness compared to standard antibiotics like ampicillin .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Inhibitory Zone: 15 mm | Inhibitory Zone: 12 mm |
| Compound B | Inhibitory Zone: 18 mm | Inhibitory Zone: 14 mm |
Study 2: Antitubercular Screening
In a study focusing on antitubercular activity, several derivatives were tested against M. tuberculosis H37Ra . Compounds exhibited minimum inhibitory concentrations (MIC) as low as , indicating strong potential for further development .
Study 3: Anticancer Activity
A recent evaluation of phenylpiperazine derivatives highlighted their ability to enhance the cytotoxicity of doxorubicin in cancer cells while reducing toxicity in normal cells. This suggests a synergistic effect that could be leveraged in cancer therapy .
Q & A
Basic: What are the critical steps and analytical techniques for synthesizing and characterizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Piperazine-Benzothiazole Coupling : Reacting 1,3-benzothiazole derivatives with piperazine under nucleophilic substitution conditions (e.g., using DCM as solvent and K₂CO₃ as base) .
- Quinoline Carbonylation : Introducing the quinoline-carbonyl moiety via Friedel-Crafts acylation or peptide coupling reagents like EDCI/HOBt .
Key Analytical Techniques : - NMR Spectroscopy (¹H/¹³C, heteronuclear 2D experiments) to confirm regiochemistry and purity .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- X-ray Crystallography to resolve stereochemical ambiguities in crystalline intermediates .
Basic: How do researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots to predict shelf-life .
Advanced: How can synthetic challenges, such as low yields during piperazine-quinoline coupling, be addressed?
Methodological Answer:
- Catalytic Optimization : Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig conditions) or microwave-assisted synthesis to enhance reaction efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with additives like DBU to improve solubility and reduce side reactions .
- In Situ Monitoring : Employ TLC or inline FTIR to track reaction progress and adjust stoichiometry dynamically .
Advanced: What strategies resolve contradictions between in vitro potency and in vivo efficacy in neurological target studies?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding, blood-brain barrier permeability (e.g., PAMPA-BBB assay), and metabolic stability using liver microsomes .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites and correlate with efficacy gaps .
- Dose-Response Refinement : Conduct PK/PD modeling to adjust dosing regimens and account for bioavailability limitations .
Advanced: How can computational methods predict and optimize the compound’s interaction with serotonin receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against 5-HT receptor crystal structures (e.g., 5-HT₁A PDB: 6WGT) .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residue interactions .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and electronic parameters to guide structural optimization .
Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 to 1:2) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity .
- Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for high-purity isolation (>98%) .
Advanced: How can researchers investigate the compound’s off-target effects in kinase inhibition assays?
Methodological Answer:
- Broad-Panel Screening : Use Eurofins KinaseProfiler™ or similar platforms to test inhibition against 100+ kinases at 1 µM .
- Selectivity Index Calculation : Compare IC₅₀ values for primary vs. off-target kinases (e.g., ratio of IC₅₀_JAK2 to IC₅₀_VEGFR2) .
- Structural Alerts : Map off-target kinase ATP-binding pockets using MOE software to identify problematic substituents .
Advanced: What experimental and computational approaches validate the compound’s mechanism of action in cancer cell lines?
Methodological Answer:
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- CRISPR-Cas9 Knockout : Validate target dependency by knocking out suspected targets (e.g., PI3K) and assessing resistance .
- Network Pharmacology : Use Cytoscape to map compound-protein interactions and prioritize secondary targets for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
